Compound Description: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] This compound exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] Its metabolism, primarily through CYP3A, results in two main metabolites: a pyridyl N-oxide and an O-deethylated AMG 487 (M2). [] Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A. []
Relevance: Although (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) differs structurally from N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide, both belong to the acetamide chemical class. They share a common acetamide core structure, with variations in the substituents attached to the nitrogen atom and the carbonyl group. Further, both compounds exhibit notable biological activities related to pharmacokinetics and enzyme interactions. []
Compound Description: N-{3-[3-fluoro-4-(2-methyl-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-5-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide (RWJ-416457) is an antibacterial agent. [] The compound's synthesis and that of its major metabolite, N-{3-[4-(2,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-5-yl)-3-fluoro-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, are discussed in the literature. [] The stable isotope-labeled [¹³CD₃]RWJ-416457 was prepared through acetylation of the precursor amine with CD₃¹³COCl in pyridine. []
Relevance: N-{3-[3-fluoro-4-(2-methyl-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-5-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide (RWJ-416457) and N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide are both acetamides with aromatic substituents. While their specific aromatic rings and other substituents differ, their shared core structure and membership in the acetamide class make them structurally related. []
N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)
Compound Description: N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487) are 3H-pyrido[2,3-d]pyrimidin-4-one derivatives that act as noncompetitive antagonists at the CXCR3 chemokine receptor. [] They demonstrate slightly lower affinity for rodent CXCR3 compared to primate CXCR3. [] These compounds also exhibit inverse agonist properties at a constitutively active mutant of CXCR3, CXCR3 N3.35A. []
Relevance: While possessing different core structures, N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330), N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487), and N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide are functionally related as they are all involved in modulating chemokine receptor activity. []
Compound Description: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist at the CXCR3 chemokine receptor. [] Similar to the other nonpeptidergic CXCR3 antagonists mentioned, VUF5834 also exhibits inverse agonistic properties at the constitutively active CXCR3 N3.35A mutant. []
Relevance: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) shares a functional relationship with N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide, as both are involved in modulating chemokine receptor activity. [] They both contain a dimethylaminoethyl group and a carbonyl group, although their core structures and specific substituents differ.
Compound Description: 1,3-bis-[2-(3,4-Dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is an imidazolium compound that functions as a noncompetitive antagonist at the CXCR3 chemokine receptor. [] It exhibits inverse agonistic activity at the CXCR3 N3.35A mutant. [] Similar to the other compounds discussed, VUF10132 displays slightly lower affinity for rodent CXCR3 than for primate CXCR3. []
Relevance: Although structurally distinct, 1,3-bis-[2-(3,4-Dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) and N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide both belong to the category of chemokine receptor modulators, suggesting a functional relationship. []
Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779) is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the CXCR3 chemokine receptor. [] While it exhibits inverse agonistic properties at the CXCR3 N3.35A mutant, its inverse agonism is weak and partial compared to the full inverse agonism observed with the other nonpeptidergic antagonists. [] This suggests a potentially different mode of interaction with CXCR3. []
Relevance: Although structurally diverse, N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779) and N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide are functionally similar in that they are both involved in modulating chemokine receptor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.